N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a unique combination of cyclopenta[d][1,3]thiazole and phthalazine moieties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the phthalazine moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide
- N-[(3-Bromo-4-chlorophenyl)(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)methyl]ethanamine
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique combination of cyclopenta[d][1,3]thiazole and phthalazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-20-15(22)10-6-3-2-5-9(10)13(19-20)14(21)18-16-17-11-7-4-8-12(11)23-16/h2-3,5-6H,4,7-8H2,1H3,(H,17,18,21) |
InChI Key |
HEFXWGKFLIDLKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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